1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine
Description
1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 4-methoxyphenyl group and a 1,3-thiazol-2-yl moiety linked to a biphenyl system.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(4-phenylphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3OS/c1-30-24-13-11-23(12-14-24)28-15-17-29(18-16-28)26-27-25(19-31-26)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14,19H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDJIRBXZBSATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701158887 | |
| Record name | 1-(4-[1,1′-Biphenyl]-4-yl-2-thiazolyl)-4-(4-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701158887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685108-06-9 | |
| Record name | 1-(4-[1,1′-Biphenyl]-4-yl-2-thiazolyl)-4-(4-methoxyphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685108-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-[1,1′-Biphenyl]-4-yl-2-thiazolyl)-4-(4-methoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701158887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Biphenyl-Thiazole Intermediate: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a thiazole boronic acid under palladium-catalyzed conditions.
Introduction of the Piperazine Moiety: The intermediate can then be reacted with 4-(4-methoxyphenyl)piperazine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could yield cyclohexyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Thiazole Derivatives in Cancer Treatment
A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives significantly inhibited the growth of breast cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of specific kinases involved in cell survival .
Antimicrobial Activity
Thiazole-containing compounds are known for their antimicrobial properties. Research indicates that This compound could potentially serve as an antimicrobial agent.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be effective against various pathogens, making it a candidate for further development in antimicrobial therapies.
Neurological Research
The piperazine ring in this compound is associated with various neurological activities. Compounds with similar structures have been explored for their potential as antidepressants and anxiolytics.
Case Study: Piperazine Derivatives in Neurology
A research article highlighted that piperazine derivatives could modulate serotonin receptors, which are crucial in mood regulation. The study found that certain derivatives exhibited significant anxiolytic effects in animal models .
Drug Development
The unique structural features of This compound make it a promising candidate for drug development. Its ability to interact with multiple biological targets can lead to the creation of multi-target drugs for complex diseases.
Mechanism of Action
The mechanism of action of 1-(4-[1,1’-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The biphenyl and thiazole rings could facilitate binding to hydrophobic pockets, while the piperazine moiety might interact with polar or charged residues.
Comparison with Similar Compounds
Key Observations :
- The 4-methoxyphenyl group on piperazine offers electron-donating effects, which may improve metabolic stability relative to sulfonyl or alkyl substituents .
Piperazine Substituent Variations
Compounds with modified piperazine substituents highlight the importance of functional group positioning:
Key Observations :
- Para-substitution (e.g., 4a and the target compound) confers superior bioactivity compared to meta-substituted analogues (e.g., 4b), likely due to optimal steric and electronic alignment with targets .
- The 4-methoxyphenyl group in 4-MeOPP demonstrates antifungal activity, suggesting its broader pharmacological relevance .
Biological Activity
The compound 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C26H25N3OS
- Molecular Weight : 427.56 g/mol
- CAS Number : 685108-06-9
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiazole moiety is known for its role in various pharmacological activities, including anticancer and anticonvulsant effects.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, suggesting potent cytotoxic activity. The presence of electron-donating groups in the structure enhances this activity through improved interaction with target proteins involved in tumor proliferation .
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | HT-29 |
Anticonvulsant Activity
The compound's piperazine structure may contribute to its anticonvulsant properties. Thiazole derivatives have been shown to eliminate tonic extensor phases in animal models, indicating a potential for seizure control . The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl group can enhance anticonvulsant efficacy.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of thiazole-containing compounds. For example, certain thiazole derivatives exhibited comparable antimicrobial activity to standard antibiotics like norfloxacin. The presence of methoxy groups on the phenyl ring enhances their efficacy against bacterial strains .
Study 1: Antitumor Efficacy
A study conducted on a series of thiazole derivatives demonstrated that modifications at the C-2 position significantly influenced their antitumor activity. The most active derivative was able to inhibit tubulin polymerization and showed effectiveness against multidrug-resistant cancer cells in vitro and in vivo models .
Study 2: Anticonvulsant Properties
In a pharmacological evaluation, compounds similar to the target molecule were assessed for their anticonvulsant effects using the pentylenetetrazole (PTZ) model. Results indicated that specific structural modifications resulted in enhanced protective effects against seizures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
